6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid
Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new series of compounds were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes and phenacyl bromides .Chemical Reactions Analysis
The chemical reactions involving pyrazole nucleus are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Scientific Research Applications
Synthesis and Heterocyclic Compound Development
Research has focused on the synthesis of novel heterocyclic compounds utilizing derivatives similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid as key intermediates. These efforts include the development of isoxazolines, isoxazoles, and pyrazolo[3,4-d]pyrimidin-4(5H)-ones through various cycloaddition and cyclization reactions, demonstrating the compound's utility in generating diverse heterocyclic architectures with potential biological activity (Rahmouni et al., 2014). Additionally, the synthesis of pyrazolopyrimidines derivatives has been explored for their anticancer and anti-5-lipoxygenase properties, further highlighting the compound's relevance in medicinal chemistry (Rahmouni et al., 2016).
Antimicrobial and Anticancer Activities
Novel pyrazole derivatives, including those related to the core structure of interest, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have identified compounds with significant biological activities, underscoring the potential of such derivatives in therapeutic applications (Hafez et al., 2016).
Advanced Material Synthesis
In materials science, derivatives similar to this compound have been used in the synthesis of complex heterocyclic compounds. These materials are investigated for their potential in various applications, including as intermediates in the development of new pharmaceuticals and as components in material sciences (Saldías et al., 2020).
Drug Design and Biological Activity
The structural motif of this compound is integral to the design of compounds with desired biological activities. Research has demonstrated the utility of such derivatives in synthesizing compounds with promising anti-inflammatory, anticancer, and antimicrobial activities, thereby contributing valuable insights into drug design strategies (Kaping et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have anti-tubercular potential against mycobacterium tuberculosis strain .
Mode of Action
It’s worth noting that similar compounds have shown potent anti-tubercular activity , suggesting that they may interact with targets in a way that inhibits the growth or viability of Mycobacterium tuberculosis.
Biochemical Pathways
Given the reported anti-tubercular activity of similar compounds , it’s plausible that this compound may interfere with essential biochemical pathways in Mycobacterium tuberculosis, leading to its anti-tubercular effects.
Pharmacokinetics
A structurally similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid may also have favorable pharmacokinetic properties.
Result of Action
Based on the reported anti-tubercular activity of similar compounds , it’s plausible that this compound may lead to the death or growth inhibition of Mycobacterium tuberculosis.
Action Environment
It’s worth noting that the ph of the environment can significantly impact the solubility of similar compounds , which in turn can influence their bioavailability and efficacy.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-3-7(2)14(13-6)9-4-8(10(15)16)11-5-12-9/h3-5H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPYCCFNOAEWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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